molecular formula C22H26N4O9 B12992999 Bis((1H-indol-3-yl)methanamine) dioxalate hydrate

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate

Cat. No.: B12992999
M. Wt: 490.5 g/mol
InChI Key: LGQAFMJDJUSZCH-UHFFFAOYSA-N
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Description

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a chemical compound with the molecular formula C22H26N4O9 and a molecular weight of 490.46 g/mol This compound is known for its unique structure, which includes two indole units connected by a methanamine bridge and stabilized by dioxalate and hydrate components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate typically involves an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. A green approach using taurine as a catalyst and water as a solvent under sonication conditions has been reported to be effective . This method is eco-friendly, inexpensive, and efficient, yielding the desired product in excellent yields (59-90%).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.

Scientific Research Applications

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate involves its interaction with specific molecular targets and pathways. The indole units in the compound can interact with various biological molecules, influencing cellular processes and pathways. For example, the compound may bind to proteins or enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is unique due to its specific structure, which includes the dioxalate and hydrate components. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with aldehydes or ketones followed by oxalic acid treatment. This process leads to the formation of the dioxalate salt, which can be further hydrated. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Indole derivatives, including bis((1H-indol-3-yl)methanamine), have shown significant anticancer properties. Research indicates that compounds containing indole moieties can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, studies have demonstrated that certain indole derivatives can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Bis((1H-indol-3-yl)methanamine)HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest
HT-290.86Inhibition of tubulin polymerization

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies show that indole derivatives exhibit activity against various bacterial strains, including drug-resistant ones. For example, compounds with longer hydrocarbon chains have demonstrated enhanced antibacterial activity against Gram-positive bacteria such as MRSA . The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.5 µg/mL.

Table 2: Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Bis((1H-indol-3-yl)methanamine)MRSA0.5
Staphylococcus epidermidis1.0
Escherichia coli8.0

Other Biological Activities

In addition to anticancer and antibacterial effects, this compound may possess other biological activities such as anti-inflammatory and antioxidant properties. The indole nucleus is known for its ability to modulate immune responses and reduce oxidative stress, which are critical factors in various diseases.

Case Studies

Several studies have highlighted the efficacy of indole-based compounds in preclinical models:

  • Induction of Apoptosis : A study reported that bis((1H-indol-3-yl)methanamine) induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
  • Antibacterial Efficacy : Another investigation demonstrated significant antibacterial activity against both clinical isolates and collection strains, indicating its potential application in treating infections caused by resistant bacteria .

Properties

Molecular Formula

C22H26N4O9

Molecular Weight

490.5 g/mol

IUPAC Name

1H-indol-3-ylmethanamine;oxalic acid;hydrate

InChI

InChI=1S/2C9H10N2.2C2H2O4.H2O/c2*10-5-7-6-11-9-4-2-1-3-8(7)9;2*3-1(4)2(5)6;/h2*1-4,6,11H,5,10H2;2*(H,3,4)(H,5,6);1H2

InChI Key

LGQAFMJDJUSZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O

Origin of Product

United States

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